molecular formula C8H11N3O4 B2996348 6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde O-methyloxime CAS No. 303994-97-0

6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde O-methyloxime

Cat. No. B2996348
CAS RN: 303994-97-0
M. Wt: 213.193
InChI Key: XZCVBBAUZNVDJZ-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbaldehyde O-methyloxime” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Photochemical Reduction Processes

Research has demonstrated the photochemical reduction of pyrimidinol in different alcohol solutions, leading to various addition products and dihydrodimers. These processes underline the reactivity of pyrimidine derivatives under light-induced conditions, which is relevant for understanding their behavior in photochemical applications (Pfoertner, 1975).

Antimicrobial Applications

A series of dihydropyrimidine-5-carboxylic acids were synthesized and evaluated for their antimicrobial activity. The compounds showed significant to moderate antibacterial activity and promising antifungal activity, suggesting potential applications in developing new antimicrobial agents (Shastri & Post, 2019).

Thermal Stability Analysis

The thermal stability of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]-pyrimidines has been studied, providing valuable information on the thermal behavior of these compounds under different atmospheric conditions. This research is crucial for the application of these compounds in materials science and engineering (Salih & Al-Sammerrai, 1986).

Reactivity and Catalysis

Studies on the reactivity of methyl derivatives of 5-hydroxypyrimidine with aromatic aldehydes have led to the synthesis of styrylpyrimidines. This research highlights the potential of pyrimidine derivatives in catalysis and synthetic organic chemistry, offering pathways for the development of novel compounds (Gashev, Borunov, & Smirnov, 1981).

Antioxidant Properties

The synthesis and evaluation of the antioxidant activity of 1,3-dimethyl-6-ethyluracile derivatives underline the importance of pyrimidine derivatives in medicinal chemistry, especially in the development of compounds with potential regenerative and immune-modulating properties (Grabovskii et al., 2018).

Antiviral Activity

Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines has revealed their antiviral activity against a range of viruses, including herpes simplex and human immunodeficiency virus. This demonstrates the potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002).

Synthesis Techniques

Efficient synthesis techniques for dihydropyrimido[4,5-d]pyrimidine derivatives under solvent-free conditions have been developed, highlighting the importance of green chemistry principles in the synthesis of biologically significant compounds (Prajapati, Borah, & Gohain, 2007).

properties

IUPAC Name

6-hydroxy-5-[(E)-methoxyiminomethyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-10-6(12)5(4-9-15-3)7(13)11(2)8(10)14/h4,12H,1-3H3/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCVBBAUZNVDJZ-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=O)N(C1=O)C)/C=N/OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.